1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a tetrahydrofuran moiety.
Preparation Methods
The synthesis of 1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, nitration, and subsequent functionalization with the tetrahydrofuran moiety. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted pyrazoles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate cellular signaling pathways and inhibit specific enzymes.
Comparison with Similar Compounds
1-METHYL-4-NITRO-N~5~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Dinotefuran: A neonicotinoid insecticide with a similar nitroguanidine structure.
Naphthalene derivatives: Compounds with similar aromatic ring structures
Properties
IUPAC Name |
2-methyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(9-4-3-5-19-9)13-11(16)10-8(15(17)18)6-12-14(10)2/h6-7,9H,3-5H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECMVOEFTVVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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